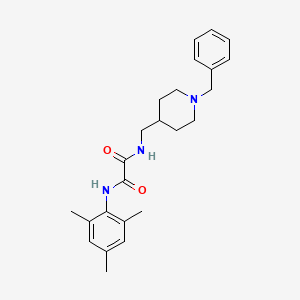
N1-((1-benzylpiperidin-4-yl)methyl)-N2-mesityloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of “N′-(1-benzylpiperidin-4-yl)acetohydrazide”, a related compound, was reported in a study published in the Journal of Chemical Crystallography . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like NMR spectroscopy and single-crystal X-ray diffraction . For example, “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was found to have a monoclinic crystal structure with specific unit cell parameters .Chemical Reactions Analysis
The chemical reactions involving these types of compounds are complex and often involve multiple steps. The specific reactions would depend on the functional groups present in the molecule and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, “1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine”, a related compound, has a molecular weight of 218.34 and a specific InChI key .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
The piperidine moiety in this compound makes it a valuable building block for drug design. Researchers explore its potential as a scaffold for developing novel pharmaceuticals. By modifying substituents on the piperidine ring, scientists can create derivatives with specific pharmacological properties .
Anticancer Agents
Piperidine derivatives have shown promise as anticancer agents. Researchers investigate their cytotoxic effects on cancer cells and explore their potential mechanisms of action. The compound’s structural features may contribute to its ability to inhibit tumor growth or induce apoptosis .
Antiviral and Antimalarial Activity
The compound’s piperidine core could be relevant in the fight against viral infections and malaria. Scientists study its interactions with viral enzymes or malarial parasites, aiming to develop effective antiviral and antimalarial drugs .
Antimicrobial Properties
Piperidine derivatives often exhibit antimicrobial activity. Researchers explore their potential as antibacterial, antifungal, and antiparasitic agents. The compound’s unique substituents may enhance its efficacy against specific pathogens .
Neurological Disorders
Given the compound’s structural resemblance to neurotransmitters, researchers investigate its impact on neurological disorders. It may modulate receptors or enzymes involved in conditions like Alzheimer’s disease, schizophrenia, or depression .
Analgesic and Anti-Inflammatory Potential
Piperidine derivatives often possess analgesic and anti-inflammatory properties. Scientists evaluate the compound’s ability to alleviate pain and reduce inflammation, potentially contributing to new pain management strategies .
Psychiatric Disorders
The compound’s benzylpiperidine moiety may interact with neurotransmitter receptors relevant to psychiatric disorders. Researchers investigate its potential as an antipsychotic or mood-stabilizing agent .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-17-13-18(2)22(19(3)14-17)26-24(29)23(28)25-15-20-9-11-27(12-10-20)16-21-7-5-4-6-8-21/h4-8,13-14,20H,9-12,15-16H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSPHMYJUNJMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-benzylpiperidin-4-yl)methyl)-N2-mesityloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2651000.png)
![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2651001.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)
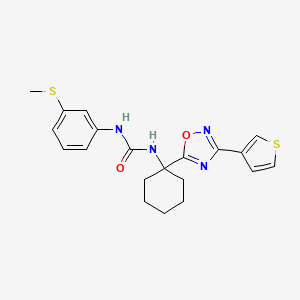
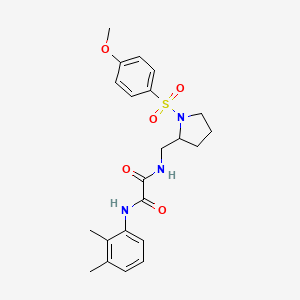
![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2651010.png)
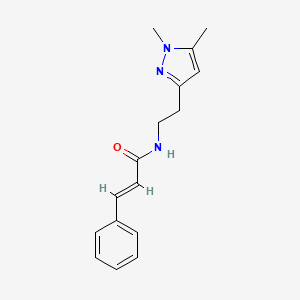
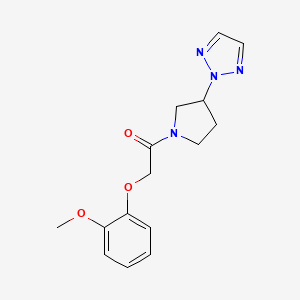
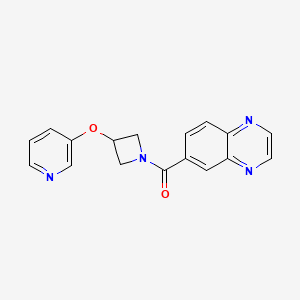
![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2651015.png)

![(3,4-Difluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651018.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide](/img/structure/B2651019.png)